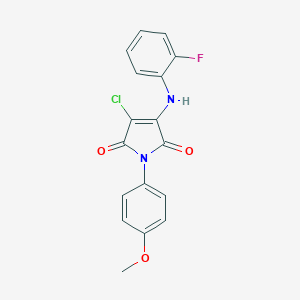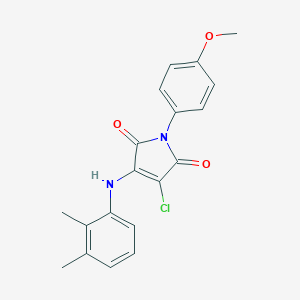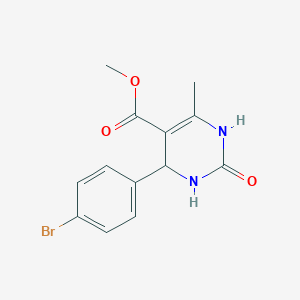
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 4-bromobenzoate” is a halogenated benzoate used as a reagent in organic synthesis . It’s worth noting that the specific compound you’re asking about may have different properties or uses.
Synthesis Analysis
While specific synthesis information for the compound was not found, a related compound, “N-Methyl-2-(4′-bromophenyl)morpholine”, has been synthesized in a reliable one-step process . This process involved the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis
The molecular structure of a compound can be confirmed through various techniques such as elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The data obtained from these techniques should be in accordance with the assigned structures .Chemical Reactions Analysis
The chemical reactions of a compound can be studied through various methods. For instance, the synthesis of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involved the design and synthesis of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For example, “Methyl 4-bromophenylacetate” has a molecular weight of 229.07 and is a solid at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure and Conformation Analysis
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its molecular structure and conformation. X-ray crystallography and density functional theory calculations revealed its heterocyclic ring adopts a quasi-boat conformation with pseudo-axial orientation of the C4-aryl substitution. Both R- and S- enantiomers are formed due to the C4-stereocenter, existing as a racemic mixture in the crystal structure (Memarian et al., 2013).
Crystal Structure Determination
The crystal structures of related tetrahydropyrimidine derivatives were determined by X-ray diffraction (XRD), contributing to a deeper understanding of the conformation and structural characteristics of these compounds (Kurbanova et al., 2009).
Synthesis Techniques
A modified Biginelli reaction was used for the synthesis of similar tetrahydropyrimidine derivatives. This method involved microwave irradiation and catalysis under solvent-free conditions, demonstrating a high-yield synthetic approach (Chen et al., 2012).
Thermodynamic Properties
The thermodynamic properties of related tetrahydropyrimidine esters were studied through experimental approaches like combustion energies and differential thermal analysis. These studies are crucial for understanding the enthalpies of formation and fusion of these compounds (Klachko et al., 2020).
Reaction Pathways
Research on the reaction pathways of similar compounds has been conducted, highlighting the effects of reagent ratios, reaction time, and temperature on the outcomes. This knowledge is vital for optimizing synthetic strategies and understanding the chemical behavior of these compounds (Fesenko et al., 2010).
Synthesis and Reactions
Studies on the synthesis and reactions of Biginelli-compounds, which include similar tetrahydropyrimidines, provide insight into the potential for creating diverse chemical structures and exploring new pharmacophores (Kappe & Roschger, 1989).
Oxidation Studies
The oxidation behavior of tetrahydropyrimidine derivatives has been investigated, revealing how different substituents and degrees of ring substitution influence the final product. This knowledge is essential for chemical modification and understanding the reactivity of these compounds (Khanina & Dubur, 1982).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVJOTWBCYCKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



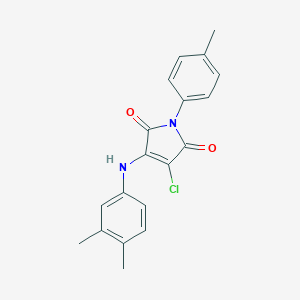

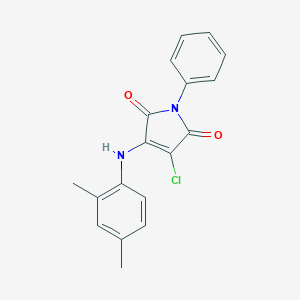

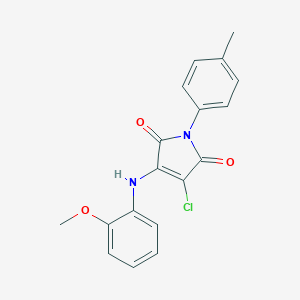
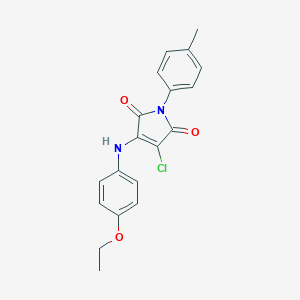
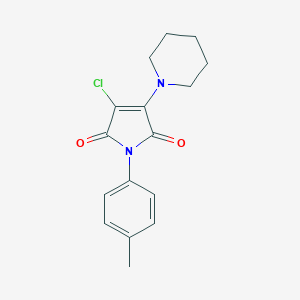
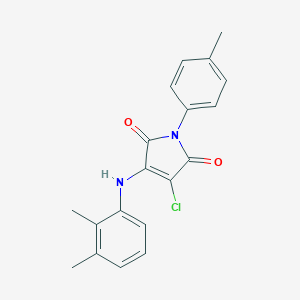
![ethyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B380182.png)

